2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one

描述

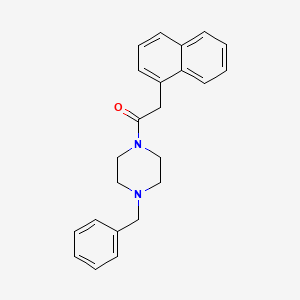

2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one is a nitrogen-containing ketonic compound featuring a naphthyl group at the C2 position and a 4-benzylpiperazine moiety linked to the carbonyl group. Its molecular formula is C₂₃H₂₄N₂O, with a molecular weight of 344.45 g/mol (derived from analogous structures in ). The compound is structurally characterized by:

- Aromatic naphthyl group: Enhances lipophilicity and π-π stacking interactions.

- Ketone group: Acts as a hydrogen-bond acceptor, influencing reactivity and binding affinity.

Synthetic routes for related 4-benzylpiperazinyl ethanones involve nucleophilic substitution or condensation reactions, as seen in the synthesis of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives .

属性

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c26-23(17-21-11-6-10-20-9-4-5-12-22(20)21)25-15-13-24(14-16-25)18-19-7-2-1-3-8-19/h1-12H,13-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFAFWQWRJZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one typically involves the reaction of 2-naphthylacetic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

化学反应分析

Types of Reactions

2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

科学研究应用

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

相似化合物的比较

Structural Analogs and Pharmacological Activity

The compound shares structural motifs with several bioactive ethanone derivatives (Table 1):

Key Findings :

- AChE Inhibition : The 4-hydroxyphenyl-thioether analogs (e.g., compounds 2 and 4 in ) exhibit potent AChE inhibition (Ki ~22–24 nM), suggesting that electron-rich aromatic groups enhance binding. The target compound’s naphthyl group may offer similar advantages but requires empirical validation.

- Herbicide Safeners : R-28725 shares a ketonic backbone but incorporates halogen and heterocyclic groups for agrochemical activity, contrasting with the target compound’s pharmacological focus.

Physicochemical Properties

Lipophilicity (logP) and molecular weight critically influence bioavailability:

- The target compound’s higher molecular weight and logP (~3.5) suggest moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets .

生物活性

2-Naphthyl-1-(4-benzylpiperazinyl)ethan-1-one, a synthetic compound, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : 2-Naphthyl-1-(4-benzylpiperazin-1-yl)ethan-1-one

- Molecular Formula : C20H24N2O

- Molecular Weight : 312.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It is believed to act as a partial agonist at serotonin (5-HT) receptors and dopamine receptors, influencing mood and behavior.

Potential Mechanisms

- Serotonin Receptor Modulation : The compound may enhance serotonergic transmission, which is crucial for mood regulation.

- Dopaminergic Activity : By modulating dopamine receptor activity, it may affect reward pathways and cognitive functions.

- Antidepressant Effects : Some studies suggest that similar compounds exhibit antidepressant-like effects in animal models, indicating potential therapeutic applications.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Antidepressant-Like Effects

In preclinical studies, this compound demonstrated significant antidepressant-like effects in rodent models. The forced swim test (FST) and tail suspension test (TST) are commonly used to assess these effects. Results indicated that the compound reduced immobility time, suggesting an enhancement in mood-related behaviors.

Analgesic Properties

The compound has also been evaluated for analgesic properties. In models of acute and chronic pain, it showed efficacy comparable to standard analgesics, potentially through modulation of pain pathways in the CNS.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antidepressant effects in mice using FST; showed significant reduction in immobility time compared to control groups. |

| Study 2 | Assessed analgesic properties in a chronic pain model; results indicated effective pain relief comparable to morphine. |

| Study 3 | Examined receptor binding affinity; high affinity for 5-HT2A and D2 receptors was noted, supporting its role as a modulator of serotonergic and dopaminergic systems. |

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal the unique pharmacological profile of this compound.

| Compound | Affinity for 5-HT Receptors | Affinity for D2 Receptors | Notable Effects |

|---|---|---|---|

| Compound A | Moderate | High | Antidepressant |

| Compound B | High | Moderate | Anxiolytic |

| This compound | High | High | Antidepressant & Analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。